molecular formula C8H7BrClNO2 B1381574 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid CAS No. 1781220-56-1

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1381574
CAS No.: 1781220-56-1
M. Wt: 264.5 g/mol
InChI Key: LUYQHVRACIFPCL-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a polyhalogenated, alkyl-substituted pyridine derivative bearing a carboxylic acid functional group. Its IUPAC name systematically describes its structure:

  • Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.
  • Substituents :
    • Bromo at position 5 (C5),
    • Chloro at position 2 (C2),
    • Methyl groups at positions 4 (C4) and 6 (C6),
    • Carboxylic acid at position 3 (C3).

Alternative names include 3-carboxy-5-bromo-2-chloro-4,6-dimethylpyridine, reflecting functional group priority in nomenclature. The molecular formula is C$$9$$H$$8$$BrClNO$$_2$$ , with a molecular weight of 277.52 g/mol.

Historical Context and Development

The compound emerged from advancements in heterocyclic chemistry, particularly in functionalizing pyridine cores for pharmaceutical intermediates. Early synthetic routes for analogous pyridine carboxylic acids involved halogenation and carboxylation strategies, as seen in patents describing bromo-chloro pyridine syntheses. Modern methods leverage regioselective substitution reactions, such as the use of Grignard reagents or metallaphotoredox catalysis to introduce methyl and carboxylic acid groups. Its development parallels the growing interest in pyridine-based drug candidates, where halogen and methyl groups enhance metabolic stability and binding affinity.

Significance in Heterocyclic Chemistry

Pyridine derivatives are pivotal in medicinal chemistry due to their electronic versatility and ability to engage in hydrogen bonding and π-π interactions. This compound’s significance lies in:

  • Multifunctional reactivity : The carboxylic acid enables esterification or amidation, while halogens (Br, Cl) permit cross-coupling reactions.
  • Steric and electronic modulation : Methyl groups at C4 and C6 increase steric bulk, influencing substrate selectivity in synthesis.
  • Drug intermediate utility : Similar structures are precursors to antagonists targeting dopamine and serotonin receptors, underscoring their pharmacological relevance.

Structural Framework and Functional Group Analysis

The molecule’s structure is defined by:

  • Pyridine ring : Aromaticity is maintained despite electron-withdrawing substituents (Br, Cl, COOH), which reduce electron density at adjacent positions.
  • Substituent effects :
    • Carboxylic acid : Enhances hydrophilicity and serves as a site for derivatization (e.g., salt formation).
    • Halogens : Bromo (C5) and chloro (C2) direct electrophilic substitution to specific positions, while their inductive effects stabilize negative charges.
    • Methyl groups : Increase lipophilicity and steric hindrance, impacting solubility and reaction kinetics.

A computational analysis of analogous pyridines reveals reduced HOMO-LUMO gaps compared to benzene, enhancing reactivity in electrophilic environments. The carboxylic acid’s pKa (~2–3) is typical for aromatic acids, facilitating deprotonation under physiological conditions.

Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQHVRACIFPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of Synthesis

The synthesis of halogenated pyridine derivatives often involves several key steps:

  • Halogenation : Introducing bromine or chlorine into the pyridine ring.
  • Alkylation : Adding methyl groups to the pyridine ring.
  • Carboxylation : Introducing a carboxylic acid group.

These steps can be achieved through various reagents and conditions, such as using hypohalites for halogenation and Grignard reagents for alkylation.

Challenges and Considerations

  • Regioselectivity : Ensuring that halogenation and alkylation occur at the desired positions on the pyridine ring.
  • Yield and Purity : Maximizing the yield and purity of the final product through careful control of reaction conditions.
  • Safety : Handling hazardous reagents like bromine and phosphorus oxychloride requires appropriate safety measures.

Data and Research Findings

While specific data on the synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is limited, related compounds provide insights into potential yields and conditions:

Compound Synthesis Method Yield Conditions
5-Bromo-2-chloropyrimidine Hydrobromic acid and POCl3 94.1% - 96.2% Heating with catalysis
5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid Bromination and alkaline hydrolysis 67% Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Research Findings and Trends

  • Halogen Effects : Bromine and chlorine enhance electrophilic substitution reactivity, but iodine’s bulkiness limits its use in sterically demanding reactions .
  • Functional Group Impact : Carboxylic acids are prioritized in prodrug design, while nitriles serve as versatile intermediates for heterocycle elongation .
  • Safety Profiles : The carbonitrile derivative poses inhalation and dermal hazards (Risk Code 20/21/22), whereas carboxylic acids may require corrosion-resistant handling .

Biological Activity

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid (CAS Number: 1781220-56-1) is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms on a pyridine ring, along with a carboxylic acid functional group. This unique structure endows the compound with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H7BrClNO2. It can undergo various chemical reactions, including substitution, oxidation, and coupling reactions. These properties allow for its use as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its functional groups. The halogen atoms can form halogen bonds, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions. These interactions may modulate the activity of target enzymes or receptors, influencing various biological pathways.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those related to this compound, exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can significantly reduce cell viability in human lung adenocarcinoma (A549) cells. The structure-dependence of these anticancer activities suggests that modifications to the base compound can enhance efficacy .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineViability (%)Notes
This compoundA549TBDPotential candidate for further modification
Compound XA54964%Enhanced activity due to specific substitutions
Compound YA54961%Similar structure with improved cytotoxicity

Antimicrobial Activity

The compound also shows promising antimicrobial activity against multidrug-resistant strains of bacteria. For example, studies have indicated that certain derivatives exhibit selective activity against Staphylococcus aureus, including strains resistant to common antibiotics like linezolid . This highlights the potential for developing new antimicrobial agents based on this compound.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

CompoundPathogenInhibition Zone (mm)Notes
This compoundS. aureusTBDEffective against resistant strains
Compound AE. coliTBDLower activity compared to S. aureus
Compound BK. pneumoniaeTBDModerate inhibition observed

Case Studies

Several studies have investigated the biological activities of pyridine derivatives similar to this compound:

  • Study on Anticancer Properties : A study demonstrated that modifications to the pyridine ring could enhance anticancer activity against A549 cells. Specific substitutions increased cytotoxicity while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties against drug-resistant pathogens. The results indicated that certain compounds derived from this base structure could effectively inhibit the growth of resistant strains .

Q & A

Q. Optimization Tips :

  • Use Pd(PPh₃)₄ or CuI catalysts for regioselective halogenation.
  • Monitor reaction progress with LC-MS to avoid over-halogenation.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Carboxylic Acid Proton : Broad signal at δ 10-13 ppm (may exchange in D₂O).
    • Methyl Groups : Sharp singlets at δ 2.3-2.6 ppm (C4 and C6 methyl).
    • Aromatic Protons : Doublets or triplets between δ 7.5-8.5 ppm (pyridine ring).
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch (carboxylic acid) at 2500-3000 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 278 (C₉H₈BrClNO₂) with fragments indicating loss of COOH (Δ m/z 45) .

Advanced: How can researchers resolve contradictions in reported reactivity of the bromine substituent during cross-coupling reactions?

Methodological Answer:
Discrepancies often arise from steric hindrance by adjacent methyl groups or competing side reactions. Strategies include:

  • Catalyst Screening : Use bulky ligands (e.g., XPhos) to enhance selectivity for bromine over chlorine.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of the carboxylic acid moiety.
  • Kinetic Control : Lower reaction temperatures (0–25°C) favor bromine coupling over chlorine .

Q. Example Protocol :

ConditionOutcome (Yield)Reference
Pd(dba)₂, XPhos, DMF, 80°C72%
CuI, NEt₃, THF, 25°C35% (side products)

Advanced: What are the stability concerns for this compound under acidic or basic conditions, and how should storage be managed?

Methodological Answer:

  • Acidic Conditions : The carboxylic acid group may protonate, enhancing solubility but risking decarboxylation above 60°C.
  • Basic Conditions : Deprotonation can lead to esterification or nucleophilic displacement of halogens.

Q. Storage Recommendations :

  • Store at 2–8°C in airtight containers with desiccants.
  • Avoid prolonged exposure to light (use amber vials) .

Advanced: How can this compound serve as a building block in medicinal chemistry, particularly for kinase inhibitors?

Methodological Answer:
The pyridine core and halogen substituents make it valuable for:

  • Scaffold Functionalization : Introduce sulfonamides or amides at the carboxylic acid for target binding.
  • Kinase Binding : Bromine and chlorine enhance hydrophobic interactions in ATP-binding pockets.

Case Study :
A derivative with a 4,6-dimethylpyridine core showed IC₅₀ = 12 nM against EGFR kinase in preclinical trials .

Advanced: How to troubleshoot low yields in amide coupling reactions involving this carboxylic acid?

Methodological Answer:

  • Activation Methods : Use EDCl/HOBt or DCC/DMAP for efficient activation.
  • Solvent Choice : Anhydrous DMF or CH₂Cl₂ minimizes side reactions.
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the amide .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 2
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5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid

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